N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its antimycobacterial properties . The structure of this compound includes a benzothiazole moiety, an imidazo[2,1-b][1,3]thiazole core, and a methoxyphenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with various aldehydes to form the imidazo[2,1-b][1,3]thiazole core . This is followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and scalable reaction conditions such as microwave-assisted synthesis . The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. One proposed mechanism is the inhibition of pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . Molecular docking studies have shown that the compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimycobacterial properties.
Spiropyrans and spirooxazines: These compounds possess photochromic properties and have been compared for their stability and luminescence.
N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea: A potent inhibitor of FMS-like tyrosine kinase-3 (FLT3), showing unique selectivity and efficacy.
Uniqueness
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific combination of structural features, which contribute to its potent biological activities and selectivity towards certain molecular targets. Its ability to inhibit pantothenate synthetase specifically in Mycobacterium tuberculosis sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c1-26-13-6-4-5-12(9-13)15-10-24-16(11-27-20(24)22-15)18(25)23-19-21-14-7-2-3-8-17(14)28-19/h2-11H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNHMVXXABUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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